

Application Notes and Protocols for Pentaerythritol Tetraoleate in Biodegradable Hydraulic Fluids

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Compound of Interest

Compound Name: *Pentaerythritol tetraoleate*

Cat. No.: *B107224*

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These application notes provide a comprehensive overview of the use of **pentaerythritol tetraoleate** (PETO) as a base fluid in the formulation of high-performance, biodegradable hydraulic fluids. This document includes detailed experimental protocols for evaluating key performance characteristics and comparative data to aid in the selection of appropriate base oils.

Pentaerythritol tetraoleate is a synthetic ester that offers an excellent combination of lubricity, thermal stability, and biodegradability, making it a prime candidate for formulating environmentally acceptable hydraulic fluids (EALs).[1][2] Its high viscosity index and low pour point allow for effective operation over a wide temperature range.[1] Furthermore, its inherent biodegradability makes it a sustainable alternative to traditional mineral oil-based hydraulic fluids.[3]

Data Presentation

Physical and Chemical Properties of Pentaerythritol Tetraoleate

Property	Typical Value	Unit	Test Method
Kinematic Viscosity @ 40°C	60 - 70	mm ² /s	ASTM D445
Kinematic Viscosity @ 100°C	11.5 - 13.5	mm ² /s	ASTM D445
Viscosity Index	≥ 175	-	ASTM D2270
Pour Point	≤ -25	°C	ASTM D97
Flash Point (COC)	≥ 290	°C	ASTM D92
Acid Value	≤ 1.0	mg KOH/g	ASTM D974
Saponification Value	≥ 175	mg KOH/g	ASTM D94

Data sourced from multiple supplier specifications.[[1](#)]

Comparative Data of Biodegradable Hydraulic Fluid Base Oils

Property	Pentaerythritol Tetraoleate (PETO)	Trimethylolpropane Trioleate (TMPTO)	High Oleic Sunflower Oil	Rapeseed Oil
Base Oil Type	Synthetic Ester (HEES)	Synthetic Ester (HEES)	Vegetable Oil (HETG)	Vegetable Oil (HETG)
Kinematic Viscosity @ 40°C (mm²/s)	60 - 70[1]	~46	~40	35-45
Viscosity Index	≥ 175[1]	~190[4]	~215[5]	170-220
Pour Point (°C)	≤ -25[1]	-30 to -45	~ -15	-10 to -20[6]
Flash Point (COC, °C)	≥ 290[1]	> 280	> 300	> 250
Oxidation Stability	Excellent	Very Good[7]	Moderate[8]	Poor to Moderate[9]
Biodegradability	Readily Biodegradable	Readily Biodegradable[7][10]	Readily Biodegradable	Readily Biodegradable[11]

Experimental Protocols

Determination of Viscosity and Viscosity Index (ASTM D2270)

This protocol outlines the procedure for determining the kinematic viscosity of the hydraulic fluid at 40°C and 100°C, and subsequently calculating the Viscosity Index (VI). A higher VI indicates a smaller change in viscosity with temperature.[12]

Methodology:

- Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature baths, thermometer, and a timer.
- Procedure:

1. Measure the kinematic viscosity of the fluid at 40°C and 100°C using a calibrated viscometer in accordance with ASTM D445.
 2. The time taken for the fluid to flow between two marked points on the viscometer is measured.
 3. The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.
- Calculation of Viscosity Index:
 1. The Viscosity Index is calculated from the kinematic viscosities at 40°C and 100°C using the formulas provided in the ASTM D2270 standard.[\[13\]](#) This calculation compares the viscosity change of the test fluid to that of two reference oils.[\[1\]](#)

Determination of Pour Point (ASTM D97)

This protocol describes the method for determining the pour point of the hydraulic fluid, which is the lowest temperature at which the oil will continue to flow.[\[14\]](#)

Methodology:

- Apparatus: Test jar, thermometer, cooling bath, and a disk.
- Procedure:
 1. The sample is heated to a specified temperature to dissolve any wax crystals.
 2. The sample is then cooled at a specified rate in a cooling bath.
 3. At intervals of 3°C, the test jar is removed and tilted to observe for any movement of the oil.
 4. The pour point is recorded as 3°C above the temperature at which the oil ceases to flow when the jar is held horizontally for 5 seconds.[\[10\]](#)

Evaluation of Oxidation Stability (ASTM D2272 - RBOT)

The Rotating Pressure Vessel Oxidation Test (RPVOT), formerly known as the Rotating Bomb Oxidation Test (RBOT), is used to evaluate the oxidation stability of the hydraulic fluid.[\[5\]](#)

Methodology:

- Apparatus: Rotating pressure vessel, oxygen supply, pressure gauge, and a constant temperature bath.
- Procedure:
 1. A sample of the oil is placed in the pressure vessel with a specified amount of water and a copper catalyst coil.
 2. The vessel is sealed, pressurized with oxygen to 90 psi, and placed in a bath at 150°C, rotating at 100 rpm.[\[6\]](#)
 3. The pressure inside the vessel is monitored continuously.
 4. The test is complete when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation stability, reported in minutes.[\[6\]](#)

Assessment of Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

This protocol determines the ready biodegradability of the hydraulic fluid by measuring the amount of carbon dioxide produced by microorganisms consuming the test substance.

Methodology:

- Apparatus: Biometer flasks, CO₂-free air supply, CO₂ absorption bottles (containing Ba(OH)₂ or NaOH), and an incubator.
- Procedure:
 1. A known concentration of the test substance (10-20 mg/L of organic carbon) is added to a mineral medium inoculated with microorganisms from a source like activated sludge.

2. The flasks are incubated in the dark at a constant temperature ($22 \pm 2^{\circ}\text{C}$) for 28 days.
 3. CO_2 -free air is continuously passed through the test solution, and the evolved CO_2 is trapped in the absorption bottles.
 4. The amount of CO_2 produced is determined by titrating the remaining hydroxide in the absorption solution or by using an inorganic carbon analyzer.
- Calculation of Biodegradability:
 1. The percentage of biodegradation is calculated as the ratio of the amount of CO_2 produced to the theoretical maximum amount of CO_2 (ThCO_2) that could be produced from the amount of test substance added.
 2. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Evaluation of Anti-Wear Properties (ASTM D4172 - Four-Ball Method)

This protocol evaluates the wear-preventive characteristics of the hydraulic fluid under sliding contact conditions.^[7]

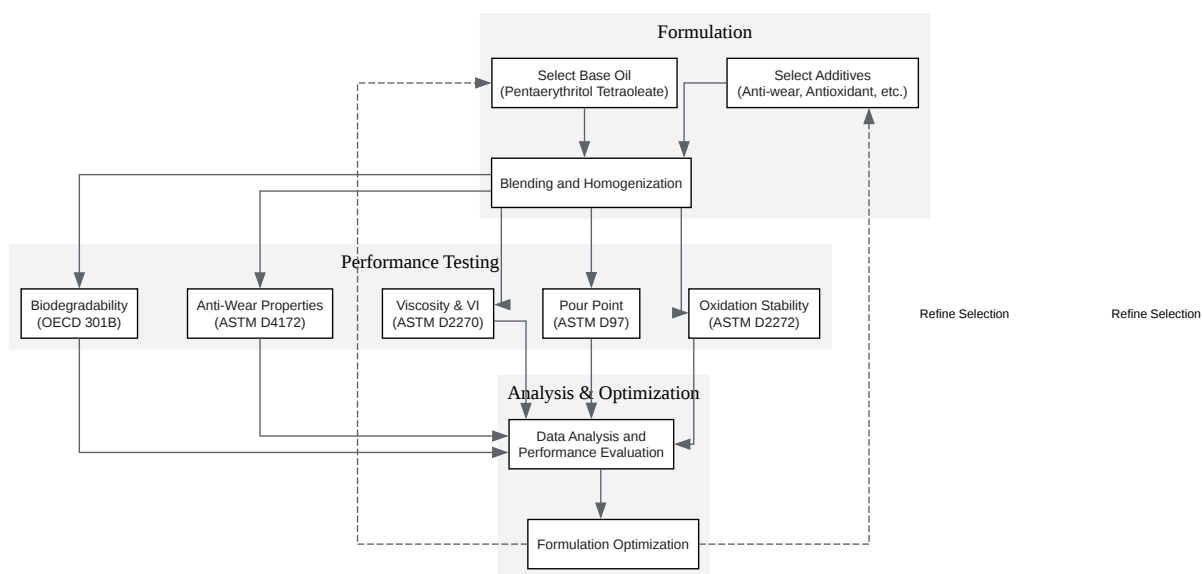
Methodology:

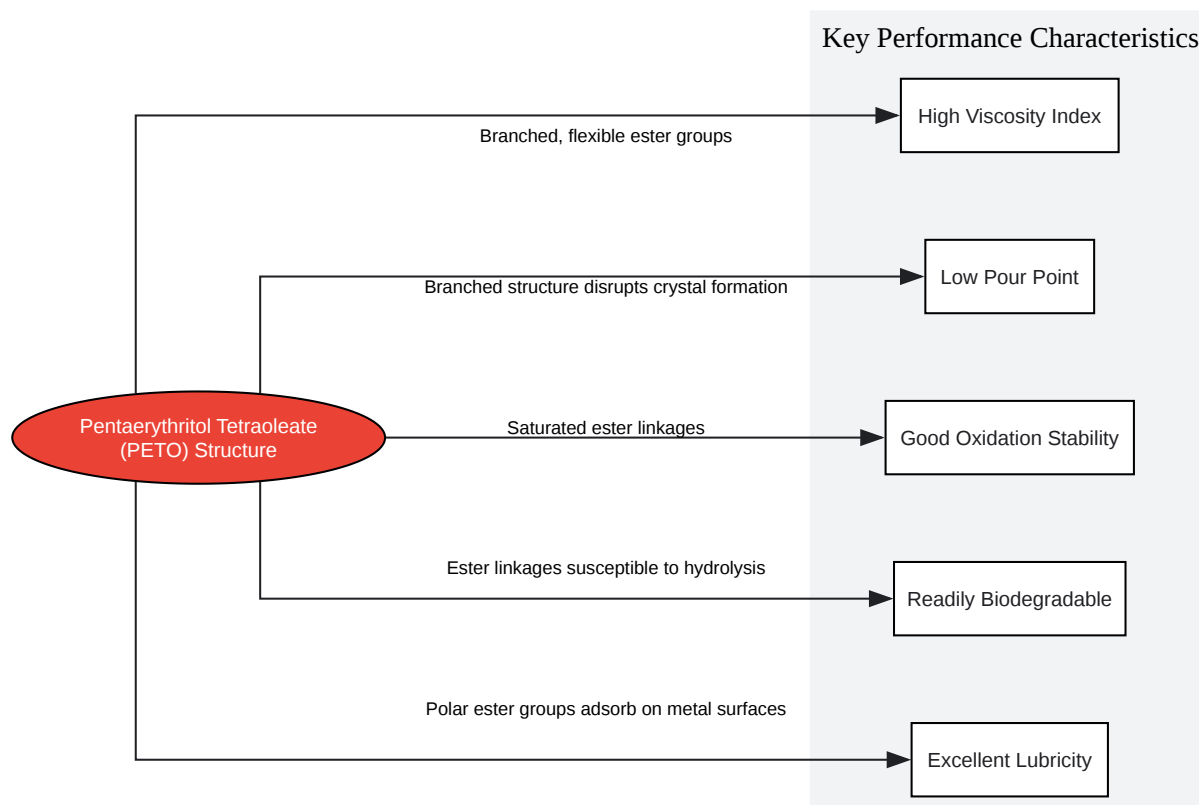
- Apparatus: Four-Ball Wear Test Machine, steel balls, and a microscope for measuring wear scars.
- Procedure:
 1. Three steel balls are clamped together in a test cup and immersed in the test fluid.
 2. A fourth steel ball is rotated against the three stationary balls at a specified speed (e.g., 1200 rpm) and under a specified load (e.g., 40 kgf) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).^[4]
 3. After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope.

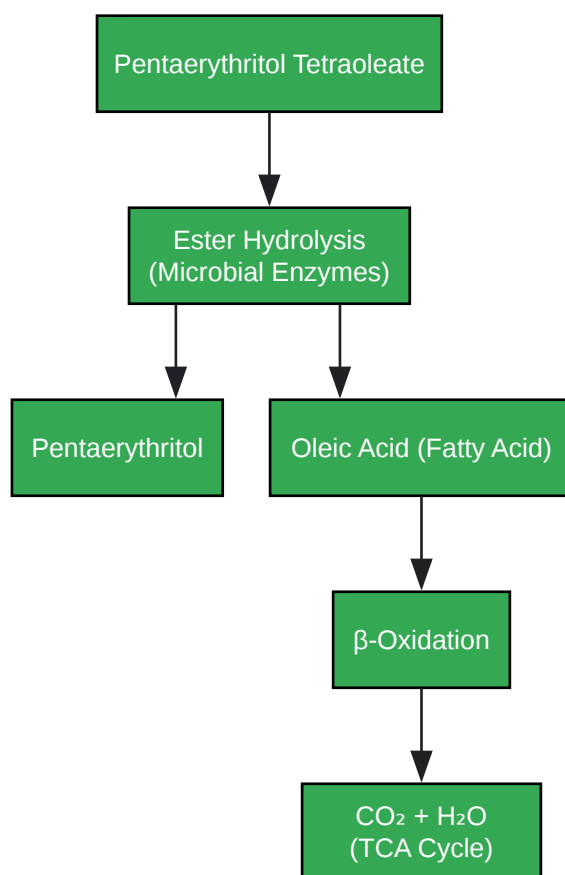
- Result:

1. The average wear scar diameter is reported as a measure of the fluid's anti-wear properties. A smaller wear scar indicates better anti-wear performance.

Mandatory Visualizations







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